molecular formula C19H18F3IN2O B4853731 2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide

2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B4853731
M. Wt: 474.3 g/mol
InChI Key: DJRPWJKLIQUVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "ITPB" and is a potent inhibitor of the endoplasmic reticulum (ER) calcium pump, Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA). In

Mechanism of Action

ITPB is a potent inhibitor of the S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA pump, which is responsible for pumping calcium ions from the cytoplasm into the 2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide lumen. By inhibiting S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA, ITPB increases cytoplasmic calcium levels, which leads to various downstream effects depending on the cell type. In neurons, increased cytoplasmic calcium levels can enhance synaptic plasticity and memory formation. In cancer cells, increased cytoplasmic calcium levels can induce apoptosis. In cardiac myocytes, increased cytoplasmic calcium levels can enhance contractility and rhythm.
Biochemical and Physiological Effects:
ITPB has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In neurons, ITPB can enhance synaptic plasticity and memory formation by increasing cytoplasmic calcium levels. In cancer cells, ITPB can induce apoptosis by increasing cytoplasmic calcium levels. In cardiac myocytes, ITPB can enhance contractility and rhythm by increasing cytoplasmic calcium levels. However, at high concentrations, ITPB can also be toxic to cells and induce cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ITPB in lab experiments is its specificity for the S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA pump, which allows for precise modulation of cytoplasmic calcium levels. Additionally, ITPB has been extensively studied in various cell types and has been shown to have potent effects on calcium signaling. However, one of the main limitations of using ITPB in lab experiments is its potential toxicity at high concentrations, which can lead to cell death and confound results.

Future Directions

There are several future directions for ITPB research, including its potential use as a therapeutic agent for various diseases. In neuroscience, ITPB could be used to enhance memory formation in patients with cognitive impairments. In cancer biology, ITPB could be used as a potential cancer therapy by inducing apoptosis in cancer cells. In cardiovascular research, ITPB could be used to enhance cardiac contractility and rhythm in patients with heart failure. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ITPB and its potential toxicity at high concentrations.

Scientific Research Applications

ITPB has been extensively studied in various fields of research, including neuroscience, cancer biology, and cardiovascular research. In neuroscience, ITPB has been shown to modulate calcium signaling in neurons, which is essential for synaptic plasticity and memory formation. In cancer biology, ITPB has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. In cardiovascular research, ITPB has been shown to regulate calcium signaling in cardiac myocytes, which is essential for cardiac contractility and rhythm.

properties

IUPAC Name

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3IN2O/c20-19(21,22)13-8-9-17(25-10-4-1-5-11-25)16(12-13)24-18(26)14-6-2-3-7-15(14)23/h2-3,6-9,12H,1,4-5,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRPWJKLIQUVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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